molecular formula C9H6BrNO2 B7979884 7-Bromoquinoline-2,4(1H,3H)-dione

7-Bromoquinoline-2,4(1H,3H)-dione

Cat. No.: B7979884
M. Wt: 240.05 g/mol
InChI Key: CJNCHXKLKFTAFA-UHFFFAOYSA-N
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Description

7-Bromoquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family, characterized by a bromine atom at the 7th position and two keto groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-2,4(1H,3H)-dione typically involves the bromination of quinoline-2,4(1H,3H)-dione. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with higher oxidation states.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.

    Substitution: The bromine atom in this compound can be substituted by various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Quinoline-2,4-dione derivatives with additional oxygen functionalities.

    Reduction: Reduced quinoline derivatives with hydroxyl or amine groups.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 7-Bromoquinoline-2,4(1H,3H)-dione is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents.

Medicine: Medicinal chemists explore this compound derivatives for their therapeutic potential. These compounds are investigated for their ability to interact with biological targets such as enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-2,4(1H,3H)-dione and its derivatives often involves interaction with biological macromolecules. The bromine atom and keto groups can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

    Quinoline-2,4(1H,3H)-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chloroquinoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    7-Iodoquinoline-2,4(1H,3H)-dione: Contains an iodine atom, which can influence its reactivity and applications differently compared to the bromine derivative.

Uniqueness: 7-Bromoquinoline-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-bromo-1H-quinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNCHXKLKFTAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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